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Compound of Interest

2,4-Dichloro-6-
Compound Name:
hydroxybenzaldehyde

cat. No.: B1332113

An In-depth Technical Guide to 2,4-Dichloro-6-
hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and reactivity of 2,4-Dichloro-6-hydroxybenzaldehyde. It is intended for
researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug
development, with a particular focus on its application as a precursor for novel therapeutic
agents.

Chemical Structure and Identifiers

2,4-Dichloro-6-hydroxybenzaldehyde, also known as 4,6-Dichlorosalicylaldehyde, is a
disubstituted aromatic aldehyde. The structure consists of a benzene ring functionalized with a
hydroxyl group, an aldehyde group, and two chlorine atoms. The positioning of these groups
dictates its chemical reactivity and potential for further derivatization.

Key functional groups on the benzaldehyde core.

Table 1: Chemical Identifiers and Physicochemical
Properties
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Property Value Reference(s)

IUPAC Name 2,4-dichloro-6-
hydroxybenzaldehyde

Synonyms 4,6-Dichlorosalicylaldehyde [1]

CAS Number 78443-72-8 [1]

Molecular Formula C7HaCl202 [1]

Molecular Weight 191.01 g/mol [1]

Appearance Light brown to brown solid

Melting Point 51°C

Boiling Point 255.2 + 35.0 °C (at 760 Torr) [1]

Density 1.547 + 0.06 g/cms3 (at 20 °C) [1]

Solubility Sparingly soluble in water o
(0.092 g/L at 25 °C)

SMILES Oclcc(Clyce(ClclC=0

InChi Key XFYKHXQQNRESHU-

UHFFFAOYSA-N

Spectroscopic Profile

While experimental spectra for 2,4-Dichloro-6-hydroxybenzaldehyde are not widely

published, its spectroscopic characteristics can be predicted based on its structure and data

from analogous compounds. The presence of the aldehyde, hydroxyl, and chloro-substituted

aromatic ring provides a distinct spectroscopic signature.

Table 2: Predicted Spectroscopic Data
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Predicted Chemical

Technique Feature . Rationale
Shift /| Wavenumber
Deshielded by the
carbonyl group's
Aldehyde Proton (- anisotropic effect and
1H NMR 4 9.8-10.5 ppm

CHO)

the electron-
withdrawing nature of

the aromatic ring.

Phenolic Proton (-OH)

010.0-12.0 ppm

Intramolecular
hydrogen bonding
with the ortho-
aldehyde group
causes significant

deshielding.

Aromatic Protons (Ar-
H)

0 6.8-7.6 ppm

Two singlets or narrow
doublets are
expected. The
electron-withdrawing
effects of the chlorine
and aldehyde groups
will shift these protons
downfield compared
to unsubstituted

phenol.

13C NMR

Carbonyl Carbon
(C=0)

Typical range for
4190 - 198 ppm )
aromatic aldehydes.

Aromatic Carbons (C-
Cl)

0 125 - 140 ppm

Direct attachment to
chlorine causes a
downfield shift.

Aromatic Carbons (C-
OH, C-CHO)

0 155 - 165 ppm (C-
OH), 115 - 125 ppm
(C-CHO)

The C-OH carbon is
significantly
deshielded, while the
C-CHO carbon is

shielded relative to
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other aromatic

carbons.

Aromatic Carbons (C-
0115 - 135 ppm

Chemical shifts are
influenced by the

cumulative electronic

H)
effects of all
substituents.
Broad peak
3100 - 3300 cm~1 characteristic of a
FT-IR O-H Stretch
(broad) hydrogen-bonded
hydroxyl group.[2]
Fermi resonance
C-H Stretch 2820-2880 cm~t and doublet is
(Aldehyde) 2720-2780 cm™1 characteristic of the
aldehyde C-H bond.[2]
Conjugation with the
aromatic ring and
intramolecular H-
C=0 Stretch ]
1650 - 1680 cm™1 bonding lowers the
(Carbonyl)
frequency from a
typical aldehyde
(~1725 cm~1).[2]
Multiple bands are
C=C Stretch
_ 1550 - 1600 cm~1 expected for the
(Aromatic) o
aromatic ring.
Strong absorptions in
the fingerprint region
C-CI Stretch 700 - 850 cm—?

corresponding to the
C-Cl bonds.

Synthesis and Reactivity

The synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde is not widely documented, but a

plausible and efficient route involves the direct formylation of a suitable precursor, 2,4-
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dichlorophenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of
phenols and is well-suited for this transformation.[3][4][5]

Proposed Synthesis via Reimer-Tiemann Reaction

Starting Material:
2,4-Dichlorophenol

Reagents:
1. Chloroform (CHCIs)
2. Strong Base (e.g., NaOH)

Add Reagents

Intermediate Formation: Conditions:
Generation of Dichlorocarbene (:CClz2) Aqueous biphasic system
Formation of Phenoxide lon Heat (e.g., 60-70°C)
Heat

Electrophilic Attack:

Ortho-attack of phenoxide on dichlorocarbene

Hydrolysis:
Conversion of dichloromethyl group
to aldehyde

Acidic Workup & Purification:
Neutralization (e.g., HCI)
Extraction & Crystallization

Final Product:

2,4-Dichloro-6-hydroxybenzaldehyde
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Proposed Synthesis via Reimer-Tiemann Reaction.

The reactivity of the molecule is governed by its three key functional groups:

o Aldehyde Group: Susceptible to nucleophilic attack and can undergo reactions such as
oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g.,
Schiff base formation).

e Phenolic Hydroxyl Group: Weakly acidic and can be deprotonated. It is an activating, ortho-
para directing group for electrophilic aromatic substitution, though the ring is deactivated by
the chlorine atoms.

» Dichlorinated Aromatic Ring: The chlorine atoms are electron-withdrawing, deactivating the
ring towards further electrophilic substitution. They also serve as potential sites for
nucleophilic aromatic substitution under harsh conditions.

Application in Drug Development

The primary application of 2,4-Dichloro-6-hydroxybenzaldehyde in drug development is as a
key building block for the synthesis of more complex heterocyclic compounds. Notably, it is
used in the creation of indazole derivatives that have shown potent antibacterial activity
through the inhibition of DNA gyrase B.[1]
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Application in the Synthesis of DNA Gyrase Inhibitors

2,4-Dichloro-6-
hydroxybenzaldehyde

Condensation Reaction
(e.g., with a hydrazine derivative)

Schiff Base or Hydrazone
Intermediate

Cyclization Reaction
(Intramolecular)

Substituted Indazole
Derivative

Biological Target:
DNA Gyrase B

Click to download full resolution via product page

Application in the Synthesis of DNA Gyrase Inhibitors.

DNA gyrase is a type Il topoisomerase essential for bacterial DNA replication, making it an
excellent target for antibiotics.[6][7] Inhibitors of the GyrB subunit typically function by
competing with ATP, thereby preventing the enzyme from introducing negative supercoils into
the DNA. This disruption leads to the fragmentation of the bacterial chromosome and
ultimately, cell death.[8][9]

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b1332113?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3815421/
https://experiments.springernature.com/articles/10.1007/978-1-59745-246-5_2
https://pmc.ncbi.nlm.nih.gov/articles/PMC3985860/
https://m.youtube.com/watch?v=IkKZ_gxAOXI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mechanism of DNA Gyrase Inhibition
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Mechanism of DNA Gyrase Inhibition.

Experimental Protocols
Proposed Synthesis via Reimer-Tiemann Reaction

This protocol describes a plausible method for the synthesis of 2,4-Dichloro-6-
hydroxybenzaldehyde from 2,4-dichlorophenol.
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Principle: The reaction proceeds via the in-situ generation of dichlorocarbene (:CClz) from

chloroform and a strong base. The highly electrophilic carbene is attacked by the electron-rich

phenoxide ion of 2,4-dichlorophenol, leading to ortho-formylation.[3][4]

Materials:

2,4-Dichlorophenol (1.0 eq)

Sodium hydroxide (NaOH) (4.0 eq)

Chloroform (CHCIs) (3.0 eq)

Ethanol

Deionized water

Hydrochloric acid (HCI), concentrated

Diethyl ether or Dichloromethane (DCM) for extraction

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,
and a mechanical stirrer, dissolve sodium hydroxide in deionized water to create a ~50%
(w/v) solution.

Add 2,4-dichlorophenol to the flask, followed by a small amount of ethanol to aid solubility.
Stir the mixture until a homogenous solution of the sodium phenoxide is formed.

Heat the mixture to 60-65 °C in a water bath with vigorous stirring.

Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is
exothermic and the temperature should be maintained below 70 °C.

After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3
hours until the reaction is complete (monitored by TLC).

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction
https://www.jk-sci.com/blogs/resource-center/reimer-tiemann-reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation
under reduced pressure.

Carefully acidify the remaining aqueous solution with concentrated HCI with cooling in an ice
bath until the pH is ~2-3. A precipitate should form.

Extract the product from the aqueous layer three times with diethyl ether or DCM.

Combine the organic extracts, wash with brine, and dry over anhydrous MgSOa4 or NazSOa.

Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude
product.

Purify the crude solid by recrystallization from an appropriate solvent system (e.g.,
ethanol/water or hexane/ethyl acetate) to afford pure 2,4-Dichloro-6-
hydroxybenzaldehyde.

DNA Gyrase Supercoiling Inhibition Assay

This protocol provides a general method to screen compounds, such as indazole derivatives

synthesized from the title compound, for their ability to inhibit bacterial DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an

ATP-dependent manner. Inhibitors will prevent this supercoiling. The different topological forms

of the DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel
electrophoresis.[10][11][12]

Materials:

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

Relaxed circular plasmid DNA (e.g., pBR322) as substrate

5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgClz, 5 mM DTT, 900 mM
Potassium Glutamate, 50% glycerol)

ATP solution (10 mM)
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Test compound (inhibitor) dissolved in DMSO

Ciprofloxacin or Novobiocin (positive control inhibitor)

Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
Agarose, Tris-acetate-EDTA (TAE) buffer

Ethidium bromide or other DNA stain

Assay Procedure:

On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 uL reaction,
add in order:

Nuclease-free water to final volume

[¢]

o

4 uL of 5X Assay Buffer

[e]

1 pL of relaxed pBR322 DNA (e.g., 0.5 pg/uL)

o

2 L of 10 mM ATP

[¢]

1 pL of test compound at various concentrations (or DMSO for negative control).

Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1
Unit).

Mix gently and incubate the reactions at 37 °C for 30-60 minutes.
Terminate the reaction by adding 5 pL of Stop Buffer / Loading Dye.
Load the entire reaction volume onto a 1% agarose gel prepared with 1X TAE buffer.

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has
migrated approximately 75% of the gel length.

Stain the gel with ethidium bromide (0.5 pg/mL) for 15-20 minutes, followed by destaining in
water.
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 Visualize the DNA bands under UV illumination and document the results.
Data Analysis:
e The negative control (no enzyme) will show a band corresponding to relaxed DNA.

e The positive control (enzyme, no inhibitor) will show a faster-migrating band corresponding
to supercoiled DNA.

» Effective inhibitors will show a dose-dependent decrease in the intensity of the supercoiled
band and an increase in the relaxed band.

e The concentration of the inhibitor that results in 50% inhibition of supercoiling activity (ICso)
can be determined by quantifying band intensities and plotting them against inhibitor
concentration.

Safety and Handling

2,4-Dichloro-6-hydroxybenzaldehyde should be handled with appropriate care in a laboratory
setting.

Table 3: Safety and Handling Information
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Category Information

Hazard Codes Xi (Irritant)

) R36/37/38: Irritating to eyes, respiratory system,
Risk Statements )
and skin.

S26: In case of contact with eyes, rinse

immediately with plenty of water and seek
Safety Statements medical advice. S36/37/39: Wear suitable

protective clothing, gloves, and eye/face

protection.

Safety goggles, chemical-resistant gloves, lab
Personal Protective Equipment coat. Work in a well-ventilated area or fume
hood.

Store under an inert gas (e.g., Argon or
Storage Nitrogen) at 2-8 °C. The compound is noted to

be air-sensitive.[1]

Eyes: Immediately flush with plenty of water for

at least 15 minutes. Skin: Wash off with soap
In case of Exposure )

and plenty of water. Inhalation: Move to fresh

air.

Conclusion

2,4-Dichloro-6-hydroxybenzaldehyde is a valuable synthetic intermediate with significant
potential in the field of drug discovery. Its defined structure and predictable reactivity allow for
its strategic incorporation into complex molecules, most notably as a precursor to indazole-
based inhibitors of bacterial DNA gyrase. This guide provides the foundational chemical data,
plausible synthetic and analytical protocols, and a clear rationale for its application, serving as
a resource to facilitate further research and development of novel antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

inte

nded for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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